Homocarbonyltopsentin, also known as PK4C9, is a small molecule compound derived from marine natural products. It has garnered attention for its potential therapeutic applications, particularly in the context of spinal muscular atrophy by modulating RNA splicing mechanisms. This compound acts on the survival motor neuron 2 gene, enhancing the inclusion of specific exons crucial for proper gene function.
Homocarbonyltopsentin was identified through high-throughput screening methods aimed at discovering RNA-binding compounds. Its efficacy was evaluated in cellular models, particularly using HeLa cells transfected with minigenes related to the survival motor neuron gene family. The compound demonstrated significant effects on splicing patterns, leading to increased expression of functional protein isoforms associated with the survival motor neuron 2 gene .
Homocarbonyltopsentin falls under the category of small-molecule therapeutics and is classified as an RNA-targeting agent. Its primary mechanism involves binding to RNA structures, thereby influencing splicing processes and potentially offering a novel approach to treating genetic disorders like spinal muscular atrophy.
The exact synthetic pathway for homocarbonyltopsentin remains proprietary or undisclosed in public literature, but it would involve careful control of reaction conditions (temperature, solvent choice) to ensure high yields and purity of the final product.
Homocarbonyltopsentin features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with RNA. While the precise structural formula is not provided in the search results, it is essential to note that its design allows for specific binding to RNA motifs critical in splicing regulation.
The molecular weight and specific structural data are often determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These analyses confirm the identity and purity of synthesized compounds.
Homocarbonyltopsentin participates in several chemical interactions primarily involving RNA structures. Its mechanism includes:
The binding affinity and specificity can be quantitatively assessed using assays such as fluorescence displacement assays and electrophoretic mobility shift assays (EMSA), which measure how effectively homocarbonyltopsentin displaces fluorescently labeled RNA or alters RNA-protein interactions.
The mechanism by which homocarbonyltopsentin exerts its effects involves:
Experimental data indicate that treatment with homocarbonyltopsentin can achieve up to 72% inclusion of exon 7 at optimal concentrations, demonstrating its potential as a therapeutic agent for enhancing SMN2 function .
Homocarbonyltopsentin's physical properties include:
Chemical properties include:
Relevant data regarding these properties can be obtained through standard characterization techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.
Homocarbonyltopsentin has promising applications in:
Aberrant RNA structures contribute significantly to neurological disease pathogenesis, presenting unique therapeutic opportunities. Unlike traditional protein targets, RNA structures offer structurally conserved motifs—including hairpins, internal loops, and pseudoknots—that can be selectively engaged by small molecules. In spinal muscular atrophy (SMA), survival motor neuron 2 (SMN2) pre-mRNA misfolding results in pathogenic exon 7 (E7) exclusion due to a C→T transition at position +6. This mutation stabilizes a terminal stem-loop (TSL2) that sequesters the 5' splice site, reducing functional SMN protein to <10% of normal levels. Small molecules targeting such structural elements operate upstream of protein translation, potentially correcting fundamental splicing defects. The chemical tractability of RNA structures is enhanced by their dynamic conformations, which can be modulated by ligands to restore biological function. This approach is particularly valuable for neurological conditions where blood-brain barrier (BBB) penetration is essential—a feat more achievable with low-molecular-weight compounds (<500 Da) than oligonucleotide therapies like Nusinersen (ASO, MW ≈7500 Da) [1] [5].
Table 1: RNA Structural Motifs as Therapeutic Targets in Neurological Disorders
Disease | RNA Target | Structural Motif | Therapeutic Outcome |
---|---|---|---|
SMA | SMN2 TSL2 | Stem-loop | Enhanced E7 splicing |
Huntington’s | r(CAG)ₑₓₚ | Repeat expansion | Reduced toxic protein translation |
FXTAS | r(CGG)ₑₓₚ | Quadruplex | Prevention of RAN translation |
ALS/FTD | r(G4C2)ₑₓₚ | G-quadruplex | Inhibition of protein sequestration |
The 19-nucleotide TSL2 structure at the SMN2 exon 7/intron 7 junction emerged as a high-value target due to its direct role in repressing E7 inclusion. Structural biology approaches confirmed that destabilizing TSL2's stem-loop through point mutations (e.g., 6C mutation) increased E7 inclusion from 16% to 62%—approaching levels seen in functional SMN1 alleles. Conformational validation utilized multi-modal techniques:
Targeting TSL2 required innovative screening methodologies due to RNA's structural complexity. A dual-phase approach was employed:
Table 2: High-Throughput Screening Cascade for TSL2 Binders
Stage | Method | Conditions | Hits Identified | Key Metrics |
---|---|---|---|---|
Primary Screening | FD Assay | 100 μM compound | 54/304 | EC₅₀ ≥4.5 μM |
Conformation Assay | 2AP Fluorescence | 10–40 μM compound | 14/28 | ΔStacking >15% |
Specificity Check | SPR | 0.1–100 μM compound | 4/14 | KD <10 μM; ΔResponse >50 RU |
Homocarbonyltopsentin (PK4C9) emerged as the lead compound from screening, featuring a bis-indole carbonyl scaffold. SAR studies focused on enhancing TSL2 binding affinity and splicing modulation:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7